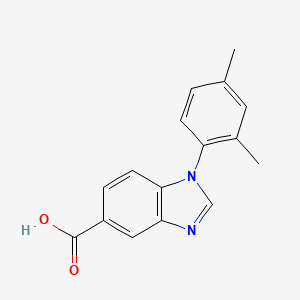
1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” is a compound with the molecular formula C16H14N2O2 . It belongs to the class of benzimidazole derivatives, which are widely recognized for their diverse biological and clinical applications .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids . A novel route for the accelerated synthesis of benzimidazole and its derivatives in the ambient atmosphere has been reported. This synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets .Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” consists of a benzimidazole core with a carboxylic acid group at the 5-position and a 2,4-dimethylphenyl group at the 1-position .Chemical Reactions Analysis
Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, an acid-catalyzed reaction mechanism has been proposed for the formation of benzimidazoles, based on the identification of intermediate arylamides .Physical And Chemical Properties Analysis
The compound “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” has a molecular weight of 266.295 Da . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Efficient Conversion of Carboxylic Acids into Benzimidazoles This compound is used in an efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology . This method provides direct access to alpha-aminobenzimidazoles, which are highly useful synthons as chiral ligands for chemical catalysis, as well as for drug discovery endeavors .
Synthesis of Non-Protein Amino Acids
Boc-Asp-OMe, a type of carboxylic acid, was successfully converted to the beta-benzimidazole derivative in 92% yield, providing a unique non-protein amino acid that is useful for medicinal chemistry .
Pharmacological Applications
Benzimidazoles, including this compound, have shown promising application in biological and clinical studies . They are commonly encountered in drugs used for the treatment of cancer, infectious diseases, hypertension, and other illnesses .
Anticancer Activity
Some derivatives of this compound have shown to cause maximum cell death in leukemic cells at micromolar concentrations .
Antibacterial Agents
Benzimidazoles, including this compound, have been reported as potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .
Antimicrobial Activity
A novel series of 3-chloro-1-{5-[(2-methyl-1H-benzimidazole-1-yl)methyl)-1,3,4-thiadiazol-2yl}-4-(substituted) phenylazettidine-2-ones, which includes this compound, was screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms such as E. coli, B. subtilis, C. albicans, A. niger, Aspergillus flavus .
Orientations Futures
Benzimidazole derivatives have attracted considerable attention due to their diverse biological activities and potential therapeutic applications . Future research may focus on further exploring the biological activities of “1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid” and its potential uses in drug discovery.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-3-5-14(11(2)7-10)18-9-17-13-8-12(16(19)20)4-6-15(13)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITSCVREWSXDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)benzimidazole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine](/img/structure/B2692369.png)
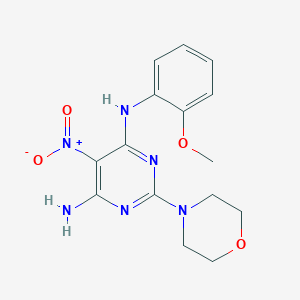
![3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B2692372.png)
![3-Ethylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2692374.png)
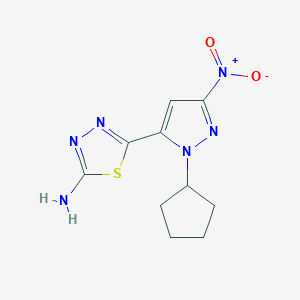
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2692379.png)
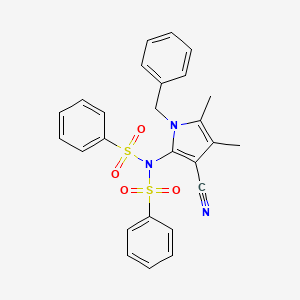
![Benzo[c][1,2,5]thiadiazol-5-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2692383.png)
![6-(pyridin-3-yl)-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2692384.png)
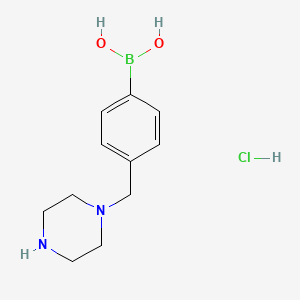
![6-chloro-5-methyl-N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]pyridine-3-sulfonamide](/img/structure/B2692388.png)
![N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692390.png)

